Cas no 2044702-48-7 (Imidazo[1,2-a]pyridin-8-ol, 6-chloro-, hydrochloride (1:1))

Imidazo[1,2-a]pyridin-8-ol, 6-chloro-, hydrochloride (1:1) is a heterocyclic compound featuring an imidazopyridine core with chloro and hydroxyl substituents. The hydrochloride salt form enhances its stability and solubility, making it suitable for synthetic and pharmaceutical applications. The chloro group at the 6-position and the hydroxyl group at the 8-position offer reactive sites for further functionalization, enabling its use as a versatile intermediate in medicinal chemistry. Its well-defined structure and high purity make it valuable for research in drug discovery, particularly in the development of bioactive molecules targeting neurological or inflammatory pathways. The compound’s consistent quality ensures reliable performance in experimental settings.
Imidazo[1,2-a]pyridin-8-ol, 6-chloro-, hydrochloride (1:1) structure
2044702-48-7 structure
Product Name:Imidazo[1,2-a]pyridin-8-ol, 6-chloro-, hydrochloride (1:1)
CAS No:2044702-48-7
MF:C7H6Cl2N2O
MW:205.04133939743
CID:5182751
Update Time:2025-06-15

Imidazo[1,2-a]pyridin-8-ol, 6-chloro-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • Imidazo[1,2-a]pyridin-8-ol, 6-chloro-, hydrochloride (1:1)
    • Inchi: 1S/C7H5ClN2O.ClH/c8-5-3-6(11)7-9-1-2-10(7)4-5;/h1-4,11H;1H
    • InChI Key: UIRYXJMODPTCBS-UHFFFAOYSA-N
    • SMILES: OC1=CC(Cl)=CN2C=CN=C12.Cl

Imidazo[1,2-a]pyridin-8-ol, 6-chloro-, hydrochloride (1:1) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD633583-1g
6-Chloroimidazo[1,2-a]pyridin-8-ol hydrochloride
2044702-48-7 97%
1g
¥2380.0 2023-03-12

Additional information on Imidazo[1,2-a]pyridin-8-ol, 6-chloro-, hydrochloride (1:1)

Comprehensive Overview of Imidazo[1,2-a]pyridin-8-ol, 6-chloro-, hydrochloride (1:1) (CAS No. 2044702-48-7)

The compound Imidazo[1,2-a]pyridin-8-ol, 6-chloro-, hydrochloride (1:1) (CAS No. 2044702-48-7) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and chemical research. Its unique structure, combining an imidazo[1,2-a]pyridine core with a chloro-substituted hydroxyl group, makes it a valuable intermediate in drug discovery. Researchers are particularly interested in its potential applications in targeting kinase inhibitors and G-protein-coupled receptors (GPCRs), which are hot topics in modern medicinal chemistry.

One of the most frequently searched questions related to this compound is: "What are the synthetic routes for Imidazo[1,2-a]pyridin-8-ol derivatives?" The hydrochloride salt form (1:1) of this molecule enhances its solubility, a critical factor in bioavailability studies. Recent publications highlight its role in optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties, a key focus area for drug developers. The 6-chloro substitution further contributes to its reactivity, enabling diverse functionalization strategies.

In the context of AI-driven drug discovery, CAS No. 2044702-48-7 has been studied for its molecular docking potential. Computational chemists frequently explore its 3D conformation to predict binding affinities with proteins of therapeutic interest. This aligns with the growing trend of in silico screening, where researchers prioritize compounds with favorable ligand efficiency metrics before laboratory synthesis.

The stability of Imidazo[1,2-a]pyridin-8-ol hydrochloride under various pH conditions is another area of investigation. Pharmaceutical formulators often search for data on its solid-state characterization using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC). Such studies are crucial for developing robust formulation strategies, especially for oral dosage forms where salt forms can significantly impact dissolution rates.

From a green chemistry perspective, synthetic protocols for this compound are being optimized to reduce organic solvent waste. Recent patents describe innovative catalytic methods that improve atom economy while maintaining high yields. These advancements address the pharmaceutical industry's push toward sustainable manufacturing, a subject frequently queried in academic and industrial forums.

Analytical method development for CAS 2044702-48-7 is another active research area. HPLC and LC-MS methods are being validated to ensure precise quantification in complex matrices. This is particularly relevant for quality control laboratories that require sensitive detection of this intermediate in multi-step syntheses. The hydrochloride salt form adds complexity to method development due to its ionic character, making it a frequent discussion point in analytical chemistry circles.

In conclusion, Imidazo[1,2-a]pyridin-8-ol, 6-chloro-, hydrochloride (1:1) represents a versatile building block with growing importance in precision medicine development. Its combination of synthetic accessibility and structural features positions it as a valuable tool for addressing current challenges in targeted therapy design. Ongoing research continues to uncover new dimensions of its utility across multiple therapeutic areas.

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